chemical structure and physicochemical properties of 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
chemical structure and physicochemical properties of 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
An In-depth Technical Guide to 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
Executive Summary
This guide provides a comprehensive technical overview of the chemical compound 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one . This molecule belongs to the substituted 2-aminopyrimidinone class, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrimidine core is a well-established "privileged structure" found in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology.[1][2] This document elucidates the compound's chemical structure, explores its predicted physicochemical properties based on established chemical principles and data from close analogs, proposes a viable synthetic route, and discusses its potential applications in drug discovery. The insights herein are synthesized from peer-reviewed literature and established chemical databases to provide a robust profile for researchers investigating novel therapeutic agents.
Chemical Identity and Structural Elucidation
The fundamental identity of a compound is rooted in its structure, which dictates its physical properties and biological activity.
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IUPAC Name: 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
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Molecular Formula: C₁₁H₁₀BrN₃O₂
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Molecular Weight: 312.12 g/mol
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CAS Number: Not assigned in public databases as of this writing.
The core of the molecule is a pyrimidin-4(3H)-one ring, a six-membered heterocycle with two nitrogen atoms. The key substitutions are:
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An amino group (-NH₂) at the C2 position, which acts as a hydrogen bond donor and increases the basicity of the ring system.
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A bromo atom (-Br) at the C5 position. Halogenation at this position is a common strategy in drug design to modulate electronic properties, improve binding affinity (via halogen bonding), and influence metabolic stability.[3]
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A 4-methoxyphenyl group at the C6 position, which adds significant steric bulk and lipophilicity, and can engage in various non-covalent interactions with biological targets.
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A keto group (=O) at the C4 position, which acts as a hydrogen bond acceptor. The presence of the adjacent ring nitrogen allows for tautomerization, though the keto form (pyrimidin-4-one) is generally favored.
Caption: 2D structure of 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one.
Physicochemical Properties: Predicted and Inferred Data
While direct experimental data for this specific molecule is not available in the public domain, we can infer its properties with high confidence from closely related, experimentally characterized analogs.[4] The following table summarizes these key parameters, crucial for assessing its drug-like potential.
| Property | Predicted/Inferred Value | Significance in Drug Development |
| Melting Point | >220 °C | High melting point suggests a stable crystalline solid with strong intermolecular interactions, which is favorable for formulation. Analogs melt in the 200-222 °C range.[4] |
| pKa (Basic) | 2.0 - 3.0 | The amino group and ring nitrogens provide basic character. The pKa of the parent 2(1H)-pyrimidinone is ~2.2.[3] This value is critical for solubility in acidic environments (e.g., the stomach) and for interactions with acidic residues in protein binding sites. |
| pKa (Acidic) | 8.5 - 9.5 | The N-H proton at position 3 is weakly acidic. The parent 4(3H)-pyrimidinone has an acidic pKa of 8.6.[3] This influences solubility in basic media. |
| LogP | 2.5 - 3.5 (Calculated) | This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and cell membrane permeability, a key aspect of oral bioavailability. |
| Hydrogen Bond Donors | 2 (from -NH₂ and N-H) | The ability to donate hydrogen bonds is crucial for specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 4 (from =O, two ring N, and -OCH₃) | Hydrogen bond acceptor sites are equally important for molecular recognition and binding. |
| Polar Surface Area (PSA) | ~85 Ų (Calculated) | A PSA under 140 Ų is generally associated with good cell permeability and oral absorption. |
| Solubility | Low in water; Soluble in DMSO, DMF | Expected to have poor aqueous solubility due to the aromatic rings and bromine, but should be readily soluble in common organic solvents used for in vitro assays. |
Proposed Synthesis and Reactivity
A robust and regioselective synthetic route is essential for producing the compound for study. Based on established literature for similar derivatives, a highly effective method involves a regioselective lithiation-substitution protocol.[4]
Proposed Synthetic Protocol
This protocol is adapted from the synthesis of C6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones.[4]
Step 1: Synthesis of 2-amino-5-bromo-pyrimidin-4(3H)-one (Starting Material)
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Start with commercially available 2-aminopyrimidin-4(3H)-one.
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Dissolve the starting material in a suitable solvent like glacial acetic acid.
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Add N-Bromosuccinimide (NBS) or bromine (Br₂) portion-wise at room temperature. The pyrimidine ring is activated towards electrophilic substitution at the C5 position.[3]
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Stir the reaction for several hours until completion, monitored by TLC.
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Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and neutralizing to precipitate the product.
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Filter and dry the resulting solid, 2-amino-5-bromo-pyrimidin-4(3H)-one.
Step 2: C6-Arylation via Lithiation-Substitution
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Lithiation: Suspend the 2-amino-5-bromo-pyrimidin-4(3H)-one in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
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Slowly add a strong base, such as n-butyllithium (n-BuLi), to perform a regioselective lithium-halogen exchange at the C6 position.
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Substitution: After stirring for a short period, add the electrophile, 4-methoxybenzaldehyde.
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Allow the reaction to slowly warm to room temperature and stir overnight. The lithiated intermediate will attack the aldehyde carbonyl. The subsequent work-up and dehydration (which may occur in situ or upon workup) would lead to the desired C=C bond formation, though the cited protocol suggests direct coupling to aryl groups is possible. A more direct route may involve a Suzuki or Stille coupling with 4-methoxyphenylboronic acid or a stannane derivative, respectively, using a palladium catalyst.
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Quenching and Extraction: Quench the reaction carefully with saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Chemical Reactivity Insights
The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms.[3] This makes the C5 position the most susceptible to electrophilic attack, which is exploited in the bromination step. The C2, C4, and C6 positions are electron-poor and thus susceptible to nucleophilic attack, although this is less relevant after substitution. The amino group at C2 and the methoxy group on the phenyl ring are activating groups that can influence the molecule's electronic profile and potential for further functionalization.
Workflow for Compound Characterization
Once synthesized, a new chemical entity must undergo rigorous characterization to confirm its identity and purity.
Caption: Standard workflow for the characterization of a novel chemical entity.
Potential Applications in Drug Development
The 2-amino-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of kinase inhibitors.[1] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer.
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Kinase Inhibition: Many successful kinase inhibitors, such as Imatinib and Nilotinib, feature a 2-aminopyrimidine core that anchors the molecule into the ATP-binding pocket of the target kinase. The amino group typically forms key hydrogen bonds with the "hinge region" of the kinase. It is highly probable that 2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one could be investigated as an inhibitor of various kinases, such as ABL1, EGFR, or VEGFR.[1]
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Antiviral Activity: Certain substituted pyrimidinone derivatives have demonstrated activity against a range of viruses, making this another potential avenue for investigation.[4]
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Scaffold for Library Synthesis: This compound serves as an excellent starting point for the synthesis of a focused chemical library. The amino group and the phenyl ring can be further functionalized to explore the structure-activity relationship (SAR) and optimize binding affinity, selectivity, and pharmacokinetic properties.
Conclusion
2-amino-5-bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a promising heterocyclic compound with a structural framework highly relevant to modern drug discovery. While direct experimental data is pending its synthesis and characterization, its physicochemical properties can be reliably predicted from established chemical principles and data from analogous compounds. Its profile suggests it possesses drug-like characteristics suitable for development as a therapeutic agent, most notably as a kinase inhibitor for oncology applications. The synthetic pathways are well-precedented, allowing for its straightforward production and subsequent biological evaluation. This guide provides the foundational knowledge necessary for researchers to embark on the investigation of this high-potential molecule.
References
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El-Sayed, N. F., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 26(23), 5738-5744. [Link]
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Al-Otaibi, J. S., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Biological Chemistry, 9(4), 148-177. [Link]
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Zhang, L., et al. (2013). Synthesis of 2-Amino-5-bromopyridine. Chemical Research and Application, 25(6), 843-845. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. [Link]
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NextSDS. (n.d.). 2-amino-5-bromo-6-(hydroxymethyl)-3,4-dihydropyrimidin-4-one. [Link]
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Hoffman, J. E., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. [Link]
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Tarsisius, D. W., et al. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 13(45), 31693-31710. [Link]
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Al-Ostoot, F. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals, 16(6), 848. [Link]
- Google Patents. (2014). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
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